REACTION_SMILES
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[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[CH3:1][NH:2][CH3:3].[I:4][c:5]1[cH:6][cH:7][c:8]([O:9][CH2:10][C:11](=[O:12])[Cl:13])[cH:14][cH:15]1>>[CH3:1][N:2]([CH3:3])[C:11]([CH2:10][O:9][c:8]1[cH:7][cH:6][c:5]([I:4])[cH:15][cH:14]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)COc1ccc(I)cc1
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Name
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Type
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product
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Smiles
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CN(C)C(=O)COc1ccc(I)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |